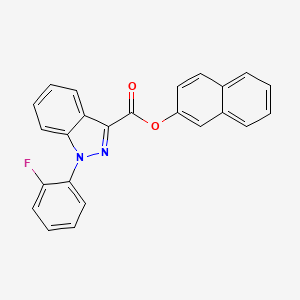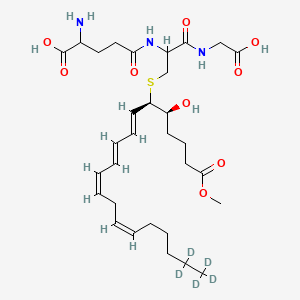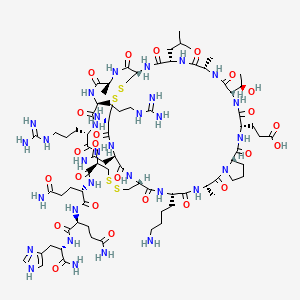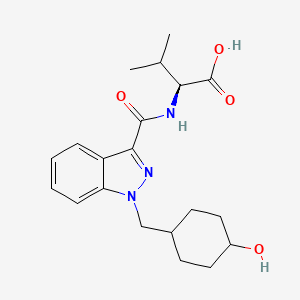
naphthalen-2-yl1-(2-fluorophenyl)-1H-indazole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-CAF, formally known as 1-(2-fluorophenyl)-1H-indazole-3-carboxylic acid, 2-naphthalenyl ester, is a synthetic cannabinoid. This compound features a 3-carboxylate-indazole structure with a 1-(2-fluorophenyl) group. It is primarily used for forensic and research applications due to its unique chemical properties .
Vorbereitungsmethoden
The synthesis of 3-CAF involves the reaction of 1-(2-fluorophenyl)-1H-indazole-3-carboxylic acid with 2-naphthol in the presence of a suitable coupling reagent. The reaction typically occurs under mild conditions, often using a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The product is then purified through recrystallization or chromatography to achieve a high purity level .
Analyse Chemischer Reaktionen
3-CAF undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
3-CAF is extensively used in forensic and research applications. Its primary use is as an analytical reference standard in mass spectrometry and other analytical techniques. It is also employed in the study of synthetic cannabinoids, helping researchers understand their physiological and toxicological properties. Additionally, 3-CAF is used in the development of new synthetic cannabinoids for potential therapeutic applications .
Wirkmechanismus
The exact mechanism of action of 3-CAF is not fully understood. as a synthetic cannabinoid, it is believed to interact with cannabinoid receptors in the body, particularly the CB1 and CB2 receptors. These interactions can modulate various physiological processes, including pain perception, mood, and appetite. The compound’s effects are mediated through the activation or inhibition of these receptors, leading to changes in cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
3-CAF is unique among synthetic cannabinoids due to its specific structural features. Similar compounds include:
1-(2-fluorophenyl)-1H-indazole-3-carboxamide: This compound shares the indazole core but differs in the functional groups attached.
1-(2-fluorophenyl)-1H-indazole-3-carboxylic acid: Similar to 3-CAF but lacks the naphthalenyl ester group.
1-(2-fluorophenyl)-1H-indazole-3-carboxylate: Another related compound with different ester groups.
These compounds exhibit varying degrees of potency and selectivity towards cannabinoid receptors, highlighting the uniqueness of 3-CAF in terms of its chemical structure and biological activity .
Eigenschaften
CAS-Nummer |
2219324-25-9 |
|---|---|
Molekularformel |
C24H15FN2O2 |
Molekulargewicht |
382.4 g/mol |
IUPAC-Name |
naphthalen-2-yl 1-(2-fluorophenyl)indazole-3-carboxylate |
InChI |
InChI=1S/C24H15FN2O2/c25-20-10-4-6-12-22(20)27-21-11-5-3-9-19(21)23(26-27)24(28)29-18-14-13-16-7-1-2-8-17(16)15-18/h1-15H |
InChI-Schlüssel |
VBZWFDNXUJTAGG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C(C=CC2=C1)OC(=O)C3=NN(C4=CC=CC=C43)C5=CC=CC=C5F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(1R,4S,4'S,5'S,6R,6'S,8R,10E,13R,14E,20R,21R,24S)-4',21,24-trihydroxy-5',11,13,22-tetramethyl-6'-[(E)-4-methylpent-2-en-2-yl]spiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B10765436.png)

![(2E,4E,6E)-N-[(2S)-1-oxo-3-phenyl-1-[[(3S,7S,13S,16S,19S)-13,16,17-trimethyl-2,6,12,15,18-pentaoxo-5-oxa-1,11,14,17-tetrazatricyclo[17.3.0.07,11]docosan-3-yl]amino]propan-2-yl]octa-2,4,6-trienamide](/img/structure/B10765446.png)
![2-[(Z)-3-[3-[1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-4-yl]prop-2-enoyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid](/img/structure/B10765449.png)
![4-(2-amino-5-oxo-1H-imidazol-4-ylidene)-2-bromo-1,5,6,7-tetrahydropyrrolo[2,3-c]azepin-8-one](/img/structure/B10765451.png)

![N-[1-oxo-3-phenyl-1-[(13,16,17-trimethyl-2,6,12,15,18-pentaoxo-5-oxa-1,11,14,17-tetrazatricyclo[17.3.0.07,11]docosan-3-yl)amino]propan-2-yl]octa-2,4,6-trienamide](/img/structure/B10765474.png)


![N-(2-hydroxy-5-oxocyclopenten-1-yl)-N'-[1-oxo-3-phenyl-1-[(9,13,16,17-tetramethyl-2,6,12,15,18-pentaoxo-5-oxa-1,11,14,17-tetrazatricyclo[17.3.0.07,11]docosan-3-yl)amino]propan-2-yl]dodeca-2,4,6,8,10-pentaenediamide](/img/structure/B10765491.png)
![(2S)-2-[(E)-3-[(3S)-3-[1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-4-yl]prop-2-enoyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid](/img/structure/B10765502.png)
![4-[(E)-2-[(1R,4aS,5R,8aR)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethenyl]-2H-furan-5-one](/img/structure/B10765517.png)
